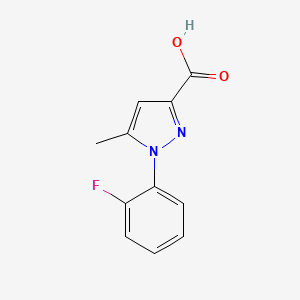

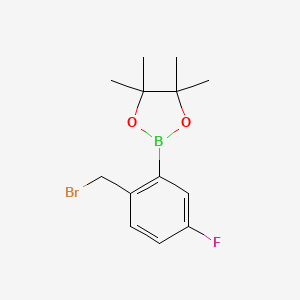

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

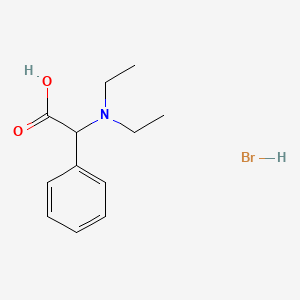

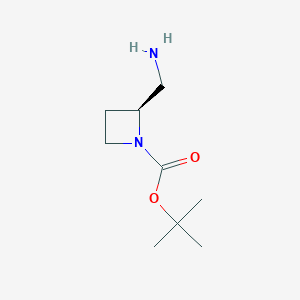

The compound is a complex organic molecule, likely used in advanced organic synthesis. It contains a bromomethyl group, a fluorophenyl group, and a dioxaborolane ring, which is a boron-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromomethyl compounds are often synthesized from corresponding alcohols or aldehydes . The dioxaborolane ring can be formed via copper-catalyzed borylation .Chemical Reactions Analysis

The bromomethyl group is a good leaving group, making it reactive in nucleophilic substitution reactions . The dioxaborolane ring can participate in various organoboron reactions .Aplicaciones Científicas De Investigación

Enhanced Brightness and Tunable Emission in Nanoparticles

A study by Fischer et al. (2013) highlights the use of 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the creation of nanoparticles with enhanced brightness and tunable emission. The synthesis involves the chain growth polymerization of related compounds, resulting in heterodisubstituted polyfluorenes that afford stable nanoparticles when dispersed in water. These particles exhibit high fluorescence emission with quantum yields up to 84%, which can be tuned to longer wavelengths by energy transfer to embedded dyes. This application is crucial for developing bright and enduring fluorescence for bioimaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Chain-Growth Polymerization for Polyfluorene Synthesis

Yokoyama et al. (2007) explored the use of a similar boronic ester in the palladium-catalyzed chain-growth polymerization for synthesizing well-defined polyfluorenes. This process demonstrates the molecule's utility in facilitating precise control over polymer molecular weights and compositions, contributing significantly to the field of conductive and emissive polymer research. Such polymers are vital for organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells (Yokoyama et al., 2007).

Synthesis of Boron-Containing Stilbenes for New Materials

Das et al. (2015) report on synthesizing boron-containing stilbene derivatives using a boron compound closely related to the specified chemical. This methodology paves the way for creating novel materials for applications such as liquid crystal displays (LCDs) and potentially for therapeutic agents targeting neurodegenerative diseases. The high yields and clean reactions underscore the efficiency and versatility of boron-containing compounds in material science and medicinal chemistry (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Organic/Inorganic Semiconductor Hybrid Particles

A study by de Roo et al. (2014) demonstrates the synthesis of functionalized polyfluorenes using a process that begins with controlled polymerization of related boronic esters. These polymers were then used as stabilizing ligands to synthesize hybrid particles of cadmium selenide quantum dots, resulting in materials that combine the properties of organic and inorganic semiconductors. Such hybrid particles are promising for enhancing the performance of optoelectronic devices due to their good quality emissions and potential for energy transfer applications (de Roo, Haase, Keller, Hinz, Schmid, Seletskiy, Cölfen, Leitenstorfer, & Mecking, 2014).

Mecanismo De Acción

Target of action

Compounds containing a dioxaborolane group are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium complexes or other transition metals in its mode of action.

Mode of action

In the context of Suzuki-Miyaura coupling, the compound might act as an organoboron reagent . Organoboron reagents are known for their stability, environmental benignity, and ability to rapidly transmetalate with palladium (II) complexes .

Biochemical pathways

Without specific information on the compound’s biological targets and effects, it’s challenging to outline the exact biochemical pathways it might affect. Organoboron compounds are generally involved in carbon-carbon bond formation , which is a fundamental process in organic synthesis and could potentially influence a wide range of biochemical pathways.

Result of action

Based on its potential role in Suzuki-Miyaura coupling, it might facilitate the formation of carbon-carbon bonds , which could have various effects depending on the specific context and conditions.

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .

Safety and Hazards

Direcciones Futuras

The use of organoboron compounds in organic synthesis is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas . The development of new synthetic methods and the exploration of the reactivity of these compounds are likely areas of future study.

Análisis Bioquímico

Biochemical Properties

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in the synthesis of boronic acid-functionalized compounds, which are used as chemosensors for detecting glucose in aqueous solutions . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through boron-oxygen bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation, differentiation, and apoptosis of cells by interacting with specific signaling molecules and transcription factors . Additionally, it has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its gradual breakdown. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being non-toxic to toxic. These findings are crucial for determining safe dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its detoxification and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound is transported through various cellular transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These transport mechanisms are essential for its localization and activity within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications Its localization within these subcellular structures influences its interactions with biomolecules and its overall biochemical activity

Propiedades

IUPAC Name |

2-[2-(bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYDJVPPMDALER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682208 | |

| Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030832-39-3 | |

| Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030832-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)

![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)